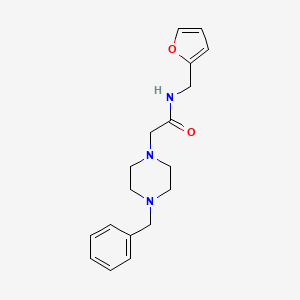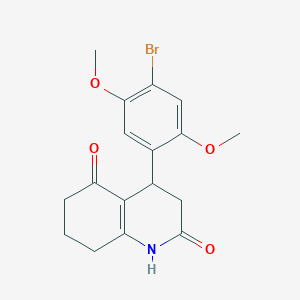
4-(4-bromo-2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-bromo-2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione, also known as BRQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BRQ belongs to the class of tetrahydroquinoline-2,5-diones and has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The exact mechanism of action of 4-(4-bromo-2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways in cells. This compound has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer cell growth. It has also been reported to activate the p38 MAPK signaling pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species and lipid peroxidation in cells, indicating its antioxidant properties. This compound has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and interleukin-8, indicating its anti-inflammatory properties.
Furthermore, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has been reported to increase the levels of caspase-3 and caspase-9, which are involved in the regulation of apoptosis. This compound has also been found to inhibit the expression of cyclin D1 and cyclin-dependent kinase 4, which are involved in the regulation of cell cycle.
実験室実験の利点と制限
One of the advantages of using 4-(4-bromo-2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione in lab experiments is its low toxicity. It has been found to have a high safety profile and does not exhibit any significant side effects. Furthermore, the synthesis method of this compound is relatively simple and cost-effective, making it a suitable compound for large-scale production.
However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This compound is a hydrophobic compound and requires the use of organic solvents for its dissolution. This can pose challenges in the formulation of this compound for in vivo studies.
将来の方向性
There are several future directions for the research on 4-(4-bromo-2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione. One of the potential areas of research is the development of this compound-based drug formulations for the treatment of inflammatory diseases and cancer. The efficacy and safety of this compound in animal models need to be further investigated to determine its potential as a therapeutic agent.
Furthermore, the mechanism of action of this compound needs to be further elucidated to understand its biological activities at the molecular level. The identification of the specific targets of this compound can provide insights into its potential therapeutic applications.
In conclusion, this compound is a synthetic compound that exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The synthesis method of this compound is relatively simple and cost-effective, making it a suitable compound for large-scale production. The research on this compound has shown promising results, and further studies are needed to determine its potential as a therapeutic agent.
合成法
The synthesis of 4-(4-bromo-2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione involves the reaction between 4-bromo-2,5-dimethoxybenzaldehyde and cyclohexanone in the presence of ammonium acetate and acetic acid. The reaction proceeds via a one-pot three-component condensation reaction, resulting in the formation of this compound as a yellow solid. The yield of the synthesis method is reported to be around 80%, making it an efficient and cost-effective method for producing this compound.
科学的研究の応用
4-(4-bromo-2,5-dimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been reported to have antioxidant properties by reducing oxidative stress and protecting cells from damage caused by free radicals.
Furthermore, this compound has been found to exhibit anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to sensitize cancer cells to chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
特性
IUPAC Name |
4-(4-bromo-2,5-dimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4/c1-22-14-8-11(18)15(23-2)6-9(14)10-7-16(21)19-12-4-3-5-13(20)17(10)12/h6,8,10H,3-5,7H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHVEXQEQSXGOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2CC(=O)NC3=C2C(=O)CCC3)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

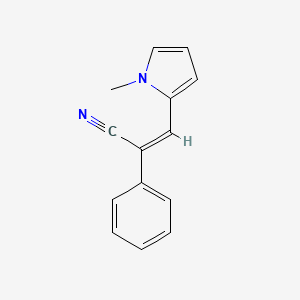
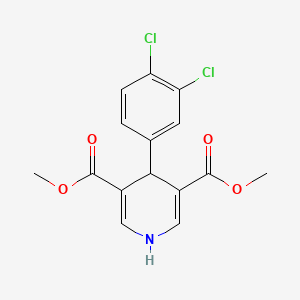
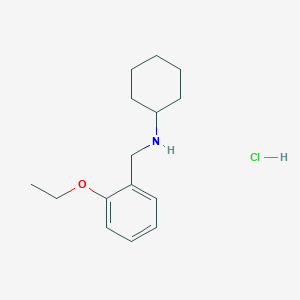
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane](/img/structure/B5417267.png)
![ethyl 5-methoxy-1,2-dimethyl-4-{[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]amino}-1H-indole-3-carboxylate](/img/structure/B5417273.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5417284.png)
![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5417291.png)
![2-(2-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5417296.png)
![6-(5-bromo-2-furyl)-3-[(2-fluorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5417299.png)
![2-ethyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)butanamide](/img/structure/B5417318.png)
![6-[2-(1H-indol-3-yl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5417332.png)
![8-(6-ethyl-2-methyl-4-pyrimidinyl)-2-propyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5417335.png)

